![molecular formula C26H25NO4 B2654823 ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438488-44-9](/img/structure/B2654823.png)
ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is an intriguing organic compound that combines elements from various chemical structures. It belongs to a class of compounds featuring a naphthofuran core, isoquinoline derivative, and ethyl ester functionality. Such compounds often exhibit diverse biological activities and can serve as key intermediates in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step synthesis. The synthesis may start with commercially available naphthalene derivatives, which are functionalized to introduce the furan ring. Key steps often include:
Formation of Naphthofuran Core: : Initial reaction of naphthalene with suitable reagents under acidic or basic conditions to introduce the furan ring.
Introduction of Hydroxy and Methyl Groups: : Subsequent functionalization steps, such as hydroxylation and methylation, to yield 5-hydroxy-2-methylnaphtho[1,2-b]furan.
Isoquinoline Derivative Attachment: : Coupling of the naphthofuran derivative with an isoquinoline moiety via a Mannich reaction or similar methods.
Esterification: : Final esterification step to introduce the ethyl ester group, often using ethyl chloroformate or a related reagent.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: : To ensure complete conversion and high yield.
Automated Continuous Flow Systems: : For efficient and scalable production.
Purification Techniques: : Including chromatography and recrystallization to obtain a pure product.
化学反応の分析
Types of Reactions
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized to yield corresponding quinone or ketone derivatives.
Reduction: : Can be reduced to form dihydro or tetrahydro analogs.
Substitution: : Halogenation, nitration, and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation Products: : Quinones or ketones.
Reduction Products: : Dihydro or tetrahydro derivatives.
Substitution Products: : Halogenated, nitrated, or sulfonated compounds.
科学的研究の応用
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate has broad scientific research applications across various fields:
Chemistry: : As a building block in organic synthesis for creating complex molecules.
Biology: : For studying enzyme interactions and receptor binding, given its structural complexity.
Medicine: : Potential use in drug discovery for targeting specific pathways or diseases.
Industry: : Used in the development of novel materials with unique properties.
作用機序
The mechanism of action for ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate often involves:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways Involved: : Inhibition or activation of specific biochemical pathways.
For instance, the compound might interact with key signaling molecules or enzymes, modulating their activity and leading to specific biological outcomes. Detailed studies are required to elucidate the exact mechanism and pathways.
類似化合物との比較
Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared to other similar compounds, such as:
Isoquinoline Derivatives: : Like papaverine or noscapine, which also have a prominent biological activity.
Naphthofuran Compounds: : Such as naphtho[2,1-b]furan derivatives, used in various research applications.
Unique Features
Structural Diversity: : Combines features from different classes of compounds.
Potential for High Biological Activity: : Due to its unique structural elements.
Versatility in Reactions: : Can undergo a variety of chemical transformations.
This extensive combination of features makes this compound a fascinating compound in the realms of synthetic chemistry, biological research, and industrial applications.
特性
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-3-30-26(29)22-16(2)31-25-20-11-7-6-10-19(20)24(28)21(23(22)25)15-27-13-12-17-8-4-5-9-18(17)14-27/h4-11,28H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXADGNCVQLABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
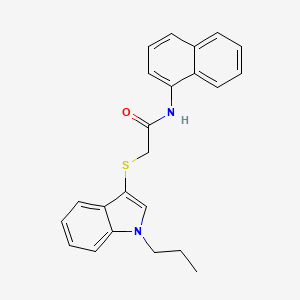
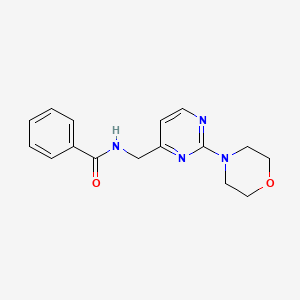
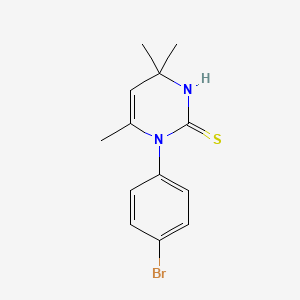
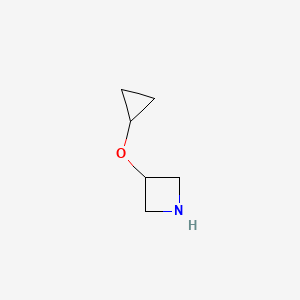
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)

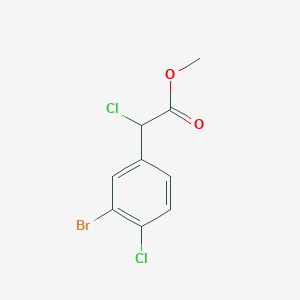
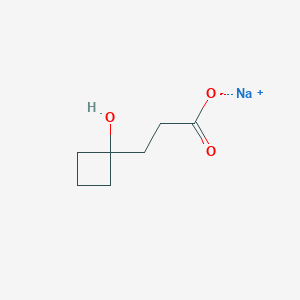

![N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2654755.png)
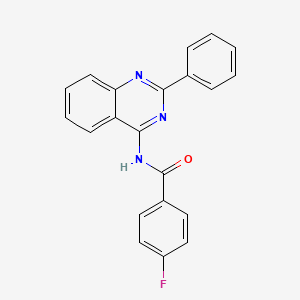
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2654758.png)
![ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2654761.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2654762.png)
